Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound with the molecular formula C13H20O2. It is a bicyclic ester that features a norbornene core structure, which is a common motif in organic chemistry due to its rigidity and unique reactivity. This compound is of interest in various fields, including synthetic organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. One common synthetic route starts with the reaction of cyclopentadiene with ethyl acrylate under thermal conditions to form the bicyclic intermediate. This intermediate is then subjected to isopropylation using isopropyl bromide in the presence of a strong base like potassium tert-butoxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the Diels-Alder reaction and subsequent functionalization steps. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed
Oxidation: 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Reduction: Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding interactions, which can modulate the activity of the target molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Lacks the isopropyl group, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group, affecting its solubility and reactivity.
3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: The free acid form, which has different chemical properties and biological activities.
This compound stands out due to its unique combination of a rigid bicyclic structure and an ester functional group, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-15-13(14)12-10-6-5-9(7-10)11(12)8(2)3/h5-6,8-12H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEFAEQTNTXLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C1C(C)C)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861233 | |
Record name | Ethyl 3-(2-propanyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116044-44-1, 210035-91-9 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (1R,2S,3S,4S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-(2-propanyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of: ethyl (2R,3R)-3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate; ethyl (2S,3S)-3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-endo,3-exo)-Ethyl 3-(1-methylethyl)bicyclo[2.2.1]hept- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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